molecular formula C19H19NO4 B13834093 (Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate

(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate

Cat. No.: B13834093
M. Wt: 325.4 g/mol
InChI Key: WUHZGVOIXWIBFL-LGMDPLHJSA-N
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Description

(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonylamino group and a phenyl group attached to a but-2-enoate backbone

Preparation Methods

The synthesis of (Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-amino-4-phenylbut-2-enoate with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Methyl 2-amino-4-phenylbut-2-enoate and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The phenyl group provides additional stability and reactivity to the molecule. The compound can participate in various biochemical pathways, depending on its specific application and the nature of the target molecules.

Comparison with Similar Compounds

(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate can be compared with other similar compounds, such as:

    Methyl 2-(benzyloxycarbonylamino)-4-phenylbutanoate: This compound has a similar structure but lacks the double bond in the but-2-enoate backbone.

    Ethyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.

    Benzyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate: This compound has a benzyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups and the (Z)-configuration, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (Z)-4-phenyl-2-(phenylmethoxycarbonylamino)but-2-enoate

InChI

InChI=1S/C19H19NO4/c1-23-18(21)17(13-12-15-8-4-2-5-9-15)20-19(22)24-14-16-10-6-3-7-11-16/h2-11,13H,12,14H2,1H3,(H,20,22)/b17-13-

InChI Key

WUHZGVOIXWIBFL-LGMDPLHJSA-N

Isomeric SMILES

COC(=O)/C(=C/CC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(=CCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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